![molecular formula C13H12Br2N2O B2500922 4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol CAS No. 298215-64-2](/img/structure/B2500922.png)
4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol, also referred to as a Schiff base compound, is a molecule of interest due to its potential applications in various fields such as material science and pharmaceuticals. The compound is characterized by the presence of a bromine atom and a Schiff base linkage, which is a functional group that contains a nitrogen atom double-bonded to a carbon atom, with the carbon also bonded to an aromatic ring .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine. This process results in the formation of the Schiff base linkage, which is a key feature of the compound's structure. The synthesis is typically characterized by techniques such as elemental analyses and 1H-NMR spectroscopy . In related research, the synthesis of similar brominated compounds has been achieved through multistep processes, starting from different brominated precursors and employing various reagents and conditions .
Molecular Structure Analysis
The molecular structure of this compound has been elucidated using X-ray single-crystal diffraction. The compound crystallizes in the monoclinic system and exhibits a specific space group. The molecular geometry obtained from X-ray crystallography has been compared with theoretical calculations performed using density functional theory (DFT), which confirmed the structure of the compound and indicated that it exists in the enol form .
Chemical Reactions Analysis
The Schiff base compound can participate in various chemical reactions due to its functional groups. For instance, the bromine atoms present in the molecule can undergo nucleophilic aromatic substitution, which is a common reaction for brominated aromatic compounds . Additionally, the Schiff base itself can be involved in cyclization reactions under certain conditions, leading to the formation of different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its molecular structure. The presence of bromine atoms and the Schiff base linkage influence the compound's reactivity, solubility, and spectral properties. Techniques such as UV-Vis, IR, and NMR spectroscopy are used to study these properties and provide insights into the behavior of the compound under various conditions . The intramolecular hydrogen bond observed in the structure contributes to the stability of the molecule and can affect its physical properties .
Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds related to 4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol is in the field of photodynamic therapy, particularly in the treatment of cancer. Compounds such as zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base have demonstrated promising properties for this purpose. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Furthermore, similar zinc(II) phthalocyanines have photosensitizing abilities suitable for photocatalytic applications, indicating their versatility in various scientific applications (Öncül, Öztürk, & Pişkin, 2021).
Antibacterial and Antifungal Properties
Some derivatives of this compound have demonstrated potent antibacterial and antifungal activities. For instance, specific Schiff base compounds and thiazolidinone derivatives synthesized from these bromophenols have shown significant inhibitory effects against various bacterial and fungal strains (Fuloria, Fuloria, & Gupta, 2014). These findings suggest potential applications of these compounds in developing new antimicrobial agents.
Synthesis and Crystallography
The synthesis and crystallographic analysis of related compounds have been extensively studied, providing insights into their structural and chemical properties. For example, the crystal structure of (E)2-(3′-Bromo-5′-chloro-salicylidene amino)-4-methyl Pyridine, a compound with a structure similar to this compound, has been determined, revealing its molecular configuration and potential for further chemical modifications and applications (Wang, Nong, Sht, & Qi, 2008).
properties
IUPAC Name |
4-bromo-2-[[(5-bromo-3-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O/c1-8-4-11(15)7-17-13(8)16-6-9-5-10(14)2-3-12(9)18/h2-5,7,18H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUNRPGAWJBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)
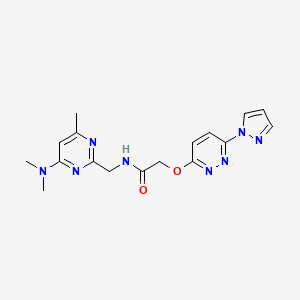
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)
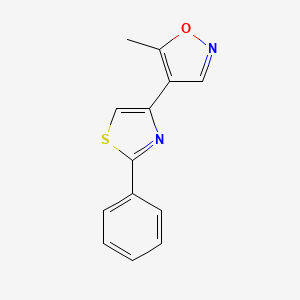

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)



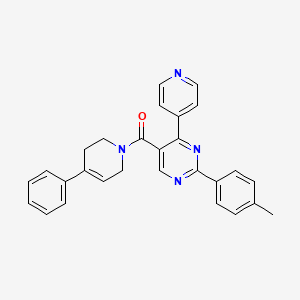

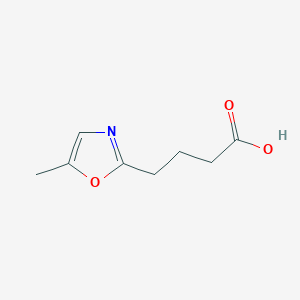
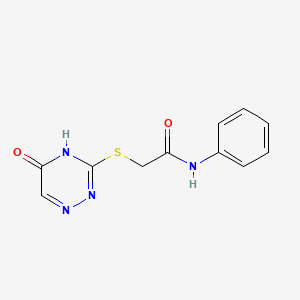
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)